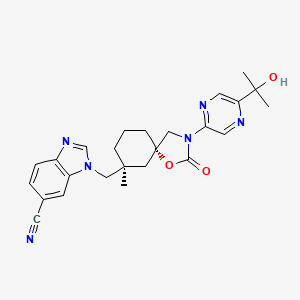

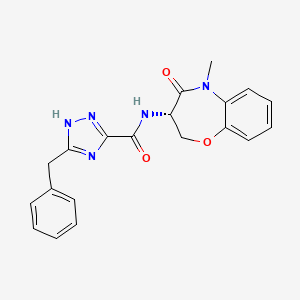

GSK-J1

描述

GSK-J1 是一种高效的 H3K27 组蛋白去甲基化酶 JMJD3 (KDM6B) 和 UTX (KDM6A) 抑制剂。 在 JMJD3 (KDM6B) 的无细胞测定中,它的 IC50 为 60 nM,显示出对其他测试的去甲基化酶的 10 倍以上的选择性 。该化合物在表观遗传学领域具有重要意义,并已广泛用于科学研究中以研究基因表达和调控。

科学研究应用

GSK-J1 在科学研究中具有广泛的应用:

作用机制

生化分析

Biochemical Properties

GSK-J1 is a selective inhibitor of the KDM6 subfamily of H3K27 demethylases, specifically binding to endogenous JMJD3 . It inhibits the demethylase activity of KDM5C more effectively than KDM5B, with IC50 values of 11 μM and 94 μM respectively when 1 mM α-ketoglutarate is present .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In HEK-293 cells, this compound inhibits the activity of transiently transfected JMJD3 and UTX . It also inhibits the production of TNF-α in primary macrophages in a H3K27-dependent manner . In MC3T3-E1 cells, this compound inhibits the expression of Runx2 and Osterix and ALP activity, and increases overall H3K27me3 levels .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active catalytic site of the enzyme, thereby inhibiting its demethylase activity . This leads to an increase in the levels of H3K27me3, an inhibitory chromatin mark . This modification directly interferes with the transcription of inflammatory-related genes by modifying their promoters .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, in neonatal rat retinas, this compound treatment led to an increase in the number of proliferative and apoptotic cells . Furthermore, an increased number of immature cells were detected in the outer plexiform layer, with longer neuronal processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on carboplatin-resistant ovarian cancer, it was found that this compound had better treatment efficacy for carboplatin-resistant ovarian tumor xenografts .

Metabolic Pathways

This compound is involved in the demethylation of histone 3 lysine 27 trimethylation status (H3K27 me3), a process that is mediated by the Jumonji C domain-containing lysine demethylases KDM6A and KDM6B .

准备方法

GSK-J1 的合成涉及多个步骤,包括关键中间体的制备及其随后的偶联反应条件通常包括使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂来促进反应 。

化学反应分析

GSK-J1 主要与组蛋白去甲基化酶发生抑制反应。 它作为 α-酮戊二酸和 Fe2+ 的竞争性抑制剂,这些是 JMJD3 和 UTX 酶活性所需的辅因子 。 该化合物不会显着抑制其他蛋白激酶或无关蛋白,表明其选择性 。 这些反应形成的主要产物是被抑制的酶复合物,这会导致细胞中 H3K27me3 水平升高 .

相似化合物的比较

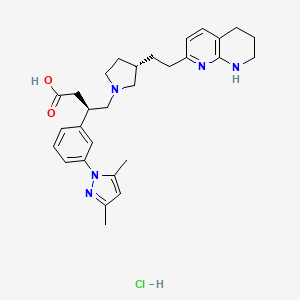

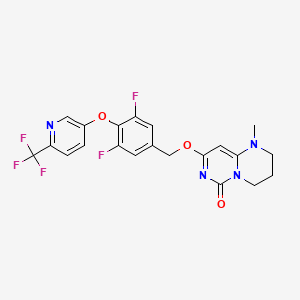

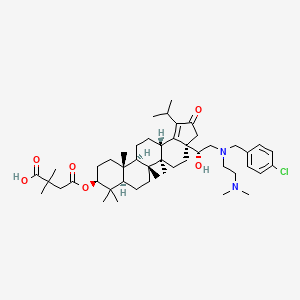

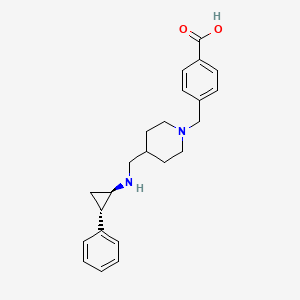

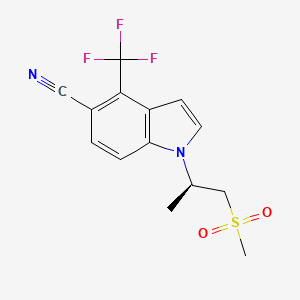

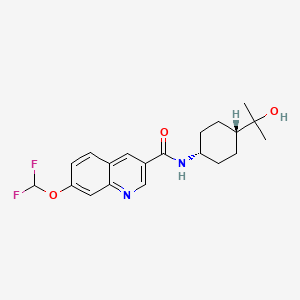

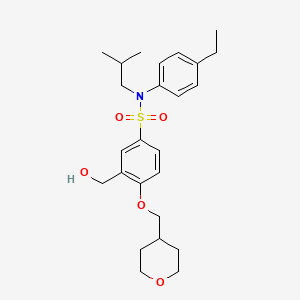

GSK-J1 由于其作为组蛋白去甲基化酶抑制剂的高选择性和效力而独一无二。类似的化合物包括:

GSK-J2: 一种区域异构体,其靶向活性明显降低.

GSK-J4: This compound 的酯衍生物,用于细胞应用.

GSK-J5: 用于细胞用途的活性较低的对照的先导药物.

这些化合物具有相似的结构,但在选择性和效力方面有所不同,这使得 this compound 成为特定研究应用的首选。

属性

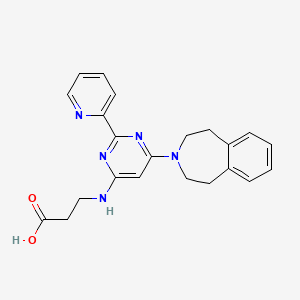

IUPAC Name |

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZCPICCWKMZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025614 | |

| Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373422-53-7 | |

| Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1373422-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does GSK-J1 exert its biological effects?

A1: this compound binds to the catalytic domain of histone demethylases UTX and JMJD3, inhibiting their enzymatic activity. [, , ] This inhibition prevents the removal of trimethyl groups from lysine 27 of histone H3 (H3K27me3), a repressive epigenetic mark. The resulting increase in H3K27me3 levels leads to chromatin condensation and gene silencing. [, , ]

Q2: What are the downstream consequences of UTX and JMJD3 inhibition by this compound?

A2: The specific consequences of this compound treatment vary depending on the cellular context and target genes affected. Studies have shown that this compound can:

- Induce cell cycle arrest and apoptosis: In various cancer cell lines, this compound treatment has been shown to inhibit proliferation and induce cell death. [, , ]

- Modulate differentiation: this compound can influence cell fate decisions by altering the expression of lineage-specific genes. For example, it has been shown to enhance neuroectoderm differentiation from human pluripotent stem cells. []

- Affect immune responses: this compound has been reported to modulate inflammatory responses, such as those observed in lipopolysaccharide-induced mastitis. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H24N6O2, and its molecular weight is 408.47 g/mol.

Q4: Is there information available on the stability of this compound under different conditions?

A4: While specific stability data is limited in the provided abstracts, this compound's chemical structure suggests sensitivity to hydrolysis and oxidation. Proper storage conditions, potentially under inert atmosphere and controlled temperature, are likely crucial for maintaining its stability. Further research is needed to fully characterize its stability profile.

Q5: Does this compound possess any catalytic activity?

A5: this compound is an enzyme inhibitor and does not possess intrinsic catalytic activity. It exerts its effects by blocking the catalytic activity of its target enzymes, UTX and JMJD3. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, crystal structures of this compound in complex with its target enzymes (UTX, JMJD3) have been solved, providing insights into its binding mode and interactions with key amino acid residues. [, , ] These structural insights can guide further development of more potent and selective KDM inhibitors. []

Q7: How does modifying the structure of this compound affect its activity?

A7: While detailed SAR studies are not described in the provided research, the development of GSK-J4, a prodrug of this compound with improved cellular permeability, highlights the impact of structural modifications on biological activity. [, ] Further research exploring structural modifications could lead to the discovery of analogs with enhanced potency, selectivity, or pharmacokinetic properties.

Q8: Are there any specific formulation strategies employed to enhance this compound's stability or bioavailability?

A8: While the provided abstracts don't explicitly describe formulation strategies for this compound, it's a common practice in drug development. Approaches like encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs could be explored to enhance its stability, solubility, and ultimately, its bioavailability.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Limited information regarding the ADME profile of this compound is available in the provided research. Further investigations are needed to fully characterize its pharmacokinetic properties, which are crucial for understanding its in vivo behavior and potential for clinical translation.

Q10: What is the safety profile of this compound?

A10: Comprehensive toxicological data for this compound is not yet available. While preclinical studies have not reported significant toxicity, further investigations are needed to fully assess its safety profile, especially regarding potential long-term effects.

Q11: Are there strategies to improve this compound delivery to specific tissues or cells?

A14: Research suggests that targeted delivery strategies can enhance this compound's therapeutic efficacy. One study successfully utilized hyaluronic acid-decorated metal-organic frameworks (HA@MOF) to deliver this compound specifically to ovarian cancer cells, resulting in improved treatment outcomes. [] This highlights the potential of nanotechnology and other targeted drug delivery approaches for optimizing this compound's therapeutic index.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)

![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)

![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)